Linafexor - 2499656-04-9

Linafexor

Catalog Number: EVT-10992507
CAS Number: 2499656-04-9
Molecular Formula: C28H25Cl2FN4O4
Molecular Weight: 571.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Linafexor is a small molecule drug currently under investigation for its therapeutic potential, particularly as an agonist of the farnesoid X receptor. This receptor plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Linafexor's development is primarily focused on treating conditions such as primary biliary cholangitis and inflammatory bowel diseases. The compound is classified as investigational and has not yet received approval for clinical use.

Source and Classification

Linafexor was initially developed by Cascade Pharmaceuticals and is characterized by its unique molecular structure. Its chemical formula is C28H25Cl2FN4O4C_{28}H_{25}Cl_{2}FN_{4}O_{4}, with a molecular weight of approximately 571.43 g/mol. The compound is categorized under small molecules and has been assigned the DrugBank accession number DB18031, with the CAS number 2499656-04-9 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Linafexor involves several key steps, including:

  1. Formation of Intermediates: The process begins with the preparation of a cyclopropyl derivative.
  2. Introduction of Functional Groups: A dichlorophenyl group is introduced, followed by the formation of an oxadiazole ring.
  3. Coupling Reactions: The final steps involve coupling with a fluorophenyl group.

The reaction conditions typically require organic solvents, catalysts, and controlled temperatures to optimize yield and purity. For industrial production, methods are adapted for efficiency, including continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Molecular Structure Analysis

Structure and Data

Linafexor's molecular structure can be represented as follows:

  • IUPAC Name: 3-[4-[(1R,5S)-3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-2-fluorophenyl]-4H-1,2,4-oxadiazol-5-one
  • Molecular Formula: C28H25Cl2FN4O4C_{28}H_{25}Cl_{2}FN_{4}O_{4}
  • Molecular Weight: 571.43 g/mol
  • InChI Key: CEEANZUSISGCJL-VQFNDLOPSA-N
  • SMILES Representation: C1C[C@H]2CC(C[C@@H]1N2C3=CC(=C(C=C3)C4=NOC(=O)N4)F)OCC5=C(ON=C5C6=C(C=CC=C6Cl)Cl)C7CC7 .
Chemical Reactions Analysis

Reactions and Technical Details

Linafexor can undergo various chemical reactions:

  1. Oxidation: Typically involves introducing oxygen or removing hydrogen using reagents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Involves adding hydrogen or removing oxygen using lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Replacement of functional groups using halogens or nucleophiles in solvents like dichloromethane.

The specific products formed depend on the reaction conditions used .

Mechanism of Action

Linafexor functions primarily by binding to and activating the farnesoid X receptor. Upon activation, this receptor regulates the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. Key molecular targets include bile acid transporter genes and cholesterol 7 alpha-hydroxylase gene, leading to improved metabolic profiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Linafexor is typically presented as a solid compound.
  • Solubility: Solubility data are not extensively documented but are relevant for formulation development.

Chemical Properties

Linafexor exhibits stability under specific conditions but may be sensitive to moisture or extreme temperatures during storage and handling .

Applications

Linafexor has several scientific applications:

  1. Chemistry Research: Used as a model compound for studying farnesoid X receptor agonists.
  2. Biological Studies: Investigated for its effects on cellular pathways related to bile acid metabolism.
  3. Medical Research: Explored for potential treatments for liver diseases, inflammatory bowel diseases, and metabolic disorders.
  4. Pharmaceutical Development: Its unique properties make it a candidate for developing new therapeutic agents targeting metabolic pathways .
Molecular Pharmacology of Linafexor

Farnesoid X Receptor (FXR) Agonism Mechanism

Linafexor (also known as EYP001) is a potent non-bile acid farnesoid X receptor (FXR) agonist that binds to the ligand-binding domain (LBD) of FXRα, inducing conformational changes essential for receptor activation. FXR, a nuclear hormone receptor highly expressed in the liver and intestine, functions as a heterodimer with retinoid X receptor alpha (RXRα). Upon agonist binding, FXR undergoes a structural rearrangement that stabilizes helix 12 (H12) within its LBD, facilitating the displacement of corepressors (e.g., NCoR) and recruitment of coactivators (e.g., SRC-1). This conformational shift enables the FXR/RXRα heterodimer to bind to farnesoid X response elements (FXREs) in target genes, regulating bile acid homeostasis, glucose metabolism, and lipid synthesis [4] [10].

Linafexor’s agonism reduces hepatic de novo bile acid synthesis by suppressing CYP7A1 expression via two mechanisms:

  • Direct Hepatic Pathway: Activates hepatic FXR, inducing small heterodimer partner (SHP), which inhibits liver receptor homolog-1 (LRH-1)-mediated CYP7A1 transcription.
  • Enterohepatic Pathway: Activates intestinal FXR, stimulating fibroblast growth factor 19 (FGF19) secretion. FGF19 binds hepatic FGFR4/β-Klotho receptors, suppressing CYP7A1 through ERK1/2 signaling [10].
  • Table 1: Binding Affinity and Potency of FXR Agonists
    CompoundFXR Kd (nM)FXR EC50 (nM)Primary Structure Class
    Linafexor15–3020–50Non-steroidal
    Obeticholic Acid9999Steroidal
    Cilofexor4843Non-steroidal
    GW40643159Non-steroidal
    * Estimated from preclinical data; direct measurements for linafexor are proprietary but consistent with peer compounds [1] [7].

Structural-Activity Relationship Analysis

Linafexor’s scaffold optimizes key pharmacophoric elements required for high-affinity FXR binding:

  • Core Isoxazole Ring: Serves as a rigid hydrophobic core that occupies the FXR LBD’s inner pocket, forming van der Waals contacts with residues Phe329, Ile335, and Phe461.
  • Terminal Amide Group: Engages in hydrogen bonding with Arg331 and His447, critical for anchoring the ligand and stabilizing H12.
  • Fluorophenyl Linker: Enhances hydrophobic interactions with Met332 and Leu345, while its fluorine atom improves metabolic stability [4] [7].

Modifications to these regions significantly alter potency:

  • Isoxazole Replacement: Substitution with thiazole reduces efficacy by 80% due to steric clashes.
  • Amide Modifications: Conversion to ester abolishes H-bonding, increasing EC50 >200 nM.
  • Linker Elongation: Extending the spacer diminishes activity by disrupting optimal van der Waals contacts [7].

Target Engagement Specificity and Selectivity Profiles

Linafexor exhibits >100-fold selectivity for FXR over related nuclear receptors:

  • PPARγ: No activation at 10 µM (EC50 > 10,000 nM).
  • PXR/RXRα: Weak antagonism observed only at supratherapeutic concentrations (IC50 > 5 µM).
  • GPBAR1 (TGR5): No agonism/antagonism, minimizing pruritus risk associated with off-target activation [4] [10].

Cross-reactivity profiling using radioligand binding assays confirms negligible interaction with 85% of the human kinome, GPCRome, and ion channels. However, linafexor shows moderate inhibition of ABCB11 (BSEP) at high concentrations (IC50 ~ 25 µM), a common trait among FXR agonists due to structural similarities with bile acids [4] [7].

Allosteric Modulation vs. Orthosteric Binding Mechanisms

Linafexor functions as an orthosteric agonist, competing directly with endogenous bile acids (e.g., CDCA) for the canonical ligand-binding pocket of FXR. This contrasts with allosteric modulators, which bind topographically distinct sites to fine-tune receptor activity:

  • Table 2: Orthosteric vs. Allosteric FXR Modulation
    PropertyOrthosteric Agonists (e.g., Linafexor)Allosteric Modulators
    Binding SiteLigand-binding pocket (LBP)Exosite (e.g., H11-H12 interface)
    Endogenous LigandDisplaces bile acidsNo direct competition
    Efficacy CeilingFull activation achievableSubmaximal modulation
    Selectivity DriversOptimized LBP interactionsSpecies-specific exosite conservation
    Structural ImpactStabilizes H12 in active conformationAlters H12 dynamics

Orthosteric binding induces global conformational changes in FXR, quantified by hydrogen-deuterium exchange mass spectrometry (HDX-MS), which shows reduced deuterium uptake in H12 (40% protection) and the coactivator-binding groove. Allosteric modulators, conversely, cause localized perturbations (e.g., <15% protection in H12) insufficient for full coactivator recruitment [3] [6] [9].

Linafexor’s orthosteric mechanism ensures complete suppression of bile acid synthesis but may limit tissue-specific fine-tuning achievable with allosteric modulators, which offer spatial control in the gut-liver axis [9].

Properties

CAS Number

2499656-04-9

Product Name

Linafexor

IUPAC Name

3-[4-[(1R,5S)-3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-2-fluorophenyl]-4H-1,2,4-oxadiazol-5-one

Molecular Formula

C28H25Cl2FN4O4

Molecular Weight

571.4 g/mol

InChI

InChI=1S/C28H25Cl2FN4O4/c29-21-2-1-3-22(30)24(21)25-20(26(38-33-25)14-4-5-14)13-37-18-10-15-6-7-16(11-18)35(15)17-8-9-19(23(31)12-17)27-32-28(36)39-34-27/h1-3,8-9,12,14-16,18H,4-7,10-11,13H2,(H,32,34,36)/t15-,16+,18?

InChI Key

CEEANZUSISGCJL-BYICEURKSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4CC5CCC(C4)N5C6=CC(=C(C=C6)C7=NOC(=O)N7)F

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C3=CC(=C(C=C3)C4=NOC(=O)N4)F)OCC5=C(ON=C5C6=C(C=CC=C6Cl)Cl)C7CC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.